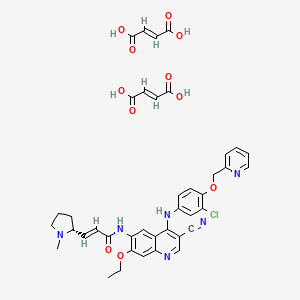
(R,E)-N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-3-(1-methylpyrrolidin-2-yl)acrylamide dimaleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrotinib dimaleate is an irreversible dual pan-ErbB receptor tyrosine kinase inhibitor developed for the treatment of HER2-positive advanced solid tumors, including breast cancer . It has shown significant efficacy in clinical trials and has received conditional approval in China for use in combination with capecitabine for the treatment of HER2-positive advanced or metastatic breast cancer .
Métodos De Preparación
The synthetic process for pyrotinib dimaleate involves several steps. The initial reaction involves the formation of a key intermediate, which is then subjected to further chemical transformations to yield the final product . The industrial production methods are optimized to ensure high yield and purity, with stringent control over reaction conditions and purification processes .
Análisis De Reacciones Químicas
Pyrotinib dimaleate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions are typically derivatives of pyrotinib with modified functional groups, which can be further analyzed for their pharmacological properties .
Aplicaciones Científicas De Investigación
Pyrotinib dimaleate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the mechanisms of tyrosine kinase inhibition . In biology, it is used to investigate the signaling pathways involved in HER2-positive cancers . In medicine, it is used in clinical trials for the treatment of various cancers, including breast cancer and gastric cancer . In industry, it is used in the development of new therapeutic agents targeting the ErbB family of receptors .
Mecanismo De Acción
Pyrotinib dimaleate exerts its effects by irreversibly binding to the tyrosine kinase domain of the ErbB receptors, thereby inhibiting their activity . This inhibition prevents the activation of downstream signaling pathways, such as the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) and Ras/mitogen-activated protein kinase (MAPK) pathways, which are involved in cell proliferation and survival . By blocking these pathways, pyrotinib dimaleate effectively inhibits the growth of HER2-positive cancer cells .
Comparación Con Compuestos Similares
Pyrotinib dimaleate is unique among tyrosine kinase inhibitors due to its irreversible binding to the ErbB receptors and its broad spectrum of activity against multiple members of the ErbB family . Similar compounds include lapatinib, neratinib, and tucatinib, which also target the ErbB receptors but differ in their binding properties and spectrum of activity . Pyrotinib dimaleate has shown superior efficacy in clinical trials compared to these other compounds, particularly in the treatment of HER2-positive breast cancer .
Propiedades
Fórmula molecular |
C40H39ClN6O11 |
|---|---|
Peso molecular |
815.2 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide |
InChI |
InChI=1S/C32H31ClN6O3.2C4H4O4/c1-3-41-30-17-27-25(16-28(30)38-31(40)12-10-24-8-6-14-39(24)2)32(21(18-34)19-36-27)37-22-9-11-29(26(33)15-22)42-20-23-7-4-5-13-35-23;2*5-3(6)1-2-4(7)8/h4-5,7,9-13,15-17,19,24H,3,6,8,14,20H2,1-2H3,(H,36,37)(H,38,40);2*1-2H,(H,5,6)(H,7,8)/b12-10+;2*2-1+/t24-;;/m1../s1 |
Clave InChI |
KLHFGQSCVQPTIN-AAZPJEFMSA-N |
SMILES isomérico |
CCOC1=C(C=C2C(=C(C=NC2=C1)C#N)NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)NC(=O)/C=C/[C@@H]5N(CCC5)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CC5CCCN5C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B14797419.png)


![N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B14797449.png)
![7-Chloro-5-(1-phenylethylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B14797452.png)
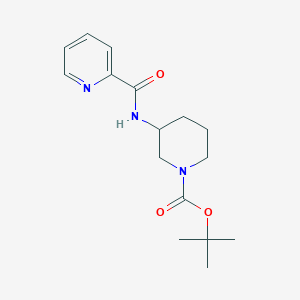
![(E)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14797460.png)
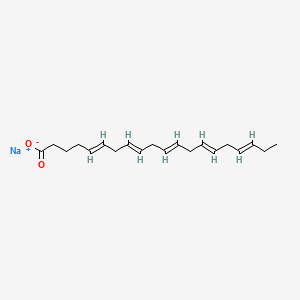
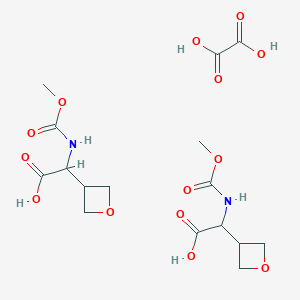
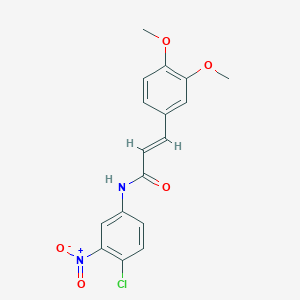
![Calcium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate](/img/structure/B14797474.png)
![2-[[4-(3,5-Dimethylpiperazin-1-yl)phenyl]amino]-8-(indan-5-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14797482.png)
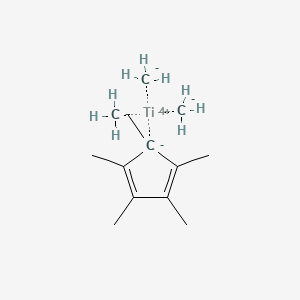
![1-[(2S)-6-amino-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine](/img/structure/B14797509.png)
